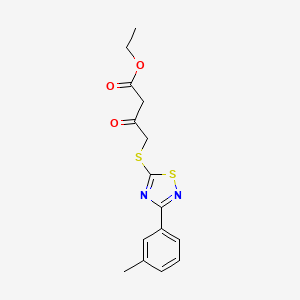

Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate

Description

Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate is a synthetic organic compound characterized by a 1,2,4-thiadiazole heterocyclic core substituted at the 3-position with an m-tolyl (meta-methylphenyl) group. The thiadiazole ring is further functionalized at the 5-position with a thioether linkage (-S-) connecting to a β-keto ester moiety (ethyl 3-oxobutanoate). Thiadiazoles are known for their electron-deficient nature, enhancing reactivity in nucleophilic substitution reactions, while the β-keto ester group may act as a prodrug motif, hydrolyzable in vivo to active carboxylic acids .

Properties

IUPAC Name |

ethyl 4-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-3-20-13(19)8-12(18)9-21-15-16-14(17-22-15)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXOBANTKJQXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting m-tolyl hydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

Thioether Formation: The thiadiazole compound is then reacted with an appropriate alkyl halide to introduce the thioether linkage.

Esterification: The resulting compound is esterified with ethyl acetoacetate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The 3-oxo group participates in enolate formation, enabling condensation and alkylation reactions:

Mechanistic Insight: The keto-enol tautomerism facilitates nucleophilic attack at the α-carbon, as observed in structurally related β-keto esters .

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis or transesterification under varying conditions:

Note: Hydrolysis rates depend on steric effects from the thiadiazole-thio substituent .

Thioether and Thiadiazole Reactivity

The sulfur-rich structure enables redox and electrophilic substitution:

Structural Consideration: The electron-withdrawing thiadiazole ring deactivates the sulfur atom, limiting nucleophilic substitution at the thioether .

Cyclization Pathways

Intramolecular reactions form heterocyclic systems:

Example: A related spiro compound (Molbank M1951) was synthesized via bromination and cyclization, demonstrating the feasibility of analogous pathways .

Reduction Reactions

Selective reduction of functional groups:

Caution: Over-reduction risks depend on hydride strength and reaction time .

Cross-Coupling Reactions

The thiadiazole ring participates in metal-catalyzed couplings:

Scientific Research Applications

Synthesis of Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with m-tolyl thiosemicarbazone derivatives. The process can be detailed as follows:

- Reagents : Ethyl acetoacetate, m-tolyl thiosemicarbazone.

- Conditions : The reaction is usually conducted under reflux in an appropriate solvent such as ethanol or methanol.

- Characterization : The synthesized compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research.

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Strong |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Candida albicans | Weak |

These results indicate that the compound may serve as a basis for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have gained attention in recent years. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| HUH7 (liver cancer) | 25 |

The compound's mechanism of action may involve apoptosis induction and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in the substituents on the thiadiazole ring and variations in the alkyl groups attached to the ester moiety can significantly influence potency and selectivity.

Key Modifications:

- Substituent Variations : Changing the m-tolyl group to other aryl groups can enhance antimicrobial activity.

- Alkyl Chain Length : Altering the ethyl group to longer alkyl chains has been shown to improve anticancer properties.

Case Studies

Several studies have investigated compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Drug Design Development and Therapy journal evaluated a series of thiadiazole derivatives for their antimicrobial activity. The findings indicated that modifications at the thiadiazole position could lead to enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation reported in PMC, researchers found that a related thiadiazole derivative exhibited significant cytotoxic effects against various cancer cell lines, prompting further exploration into its mechanism and potential as an anticancer drug .

Mechanism of Action

The mechanism by which Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate exerts its effects depends on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition.

Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, enabling the compound to participate in various organic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in heterocyclic cores, substituents, and ester functionalities. Below is a comparative analysis with key examples:

Table 1: Structural Comparison of Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate and Analogs

Key Observations:

Heterocycle Differences :

- The 1,2,4-thiadiazole core in the target compound is more electron-deficient than the thiazole in THB and PF 43(1) compounds. This enhances its reactivity in electrophilic substitutions but may reduce stability under acidic conditions compared to thiazoles.

- Thiadiazoles are less common in FDA-approved drugs than thiazoles, suggesting niche applications in targeting specific enzymes or receptors .

However, the para-methoxy group in THB may enhance hydrogen-bonding interactions in biological systems. Complex substituents in PF 43(1) compounds (e.g., ureido groups) indicate tailored binding to macromolecular targets, unlike the simpler aryl groups in the target and THB .

Ester and Linkage Variations: Both the target compound and THB share the ethyl 3-oxobutanoate ester, suggesting analogous metabolic pathways (e.g., esterase-mediated hydrolysis). The thioether linkage in the target compound may confer greater oxidative stability compared to the hydrazone group in THB, which is prone to hydrolysis or rearrangement .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

- THB Derivatives : Demonstrated analgesic and anti-inflammatory activities, likely due to thiazole-mediated COX-2 inhibition or reactive oxygen species (ROS) scavenging . The target compound’s thiadiazole core may exhibit similar or enhanced activity due to its higher electronegativity.

- PF 43(1) Compounds : These structurally complex analogs (e.g., carbamates, ureido groups) are typically designed for protease inhibition or receptor antagonism. The target compound’s simpler structure may prioritize ease of synthesis and metabolic clearance .

Biological Activity

Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving thiadiazole derivatives. The synthesis typically involves the reaction of ethyl acetoacetate with m-tolyl thiosemicarbazone derivatives under acidic conditions. The general reaction scheme can be summarized as follows:

- Formation of Thiadiazole Derivative : The initial step involves creating a thiadiazole ring via cyclization reactions involving m-tolyl thiosemicarbazone and appropriate reagents.

- Thioether Formation : The thiol group from the thiadiazole reacts with ethyl acetoacetate to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that thiadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective inhibition at concentrations as low as 10 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole Derivative A | 10 | E. coli |

| Thiadiazole Derivative B | 15 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In Vitro Studies : In vitro assays using various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound induced apoptosis through intrinsic pathways. The IC50 values ranged from 5 to 20 µM depending on the cell line tested .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF7 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vivo models:

Q & A

Basic Research Question

- IR spectroscopy : The C=S stretch in the thiadiazole ring appears at ~650–750 cm⁻¹, while the thioether (C-S-C) shows absorptions near 600–700 cm⁻¹ .

- ¹H/¹³C NMR : The m-tolyl protons resonate as a multiplet at δ 7.2–7.5 ppm, and the thiadiazole’s sulfur atoms deshield adjacent carbons (δ 160–170 ppm for C=S) .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethyl ester group, m/z [M–C₄H₇O₂]⁺) .

How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in antiviral or anticancer applications?

Advanced Research Question

- Bioisosteric replacements : Substitute the m-tolyl group with halogenated aryl or heteroaryl rings (e.g., 3-fluorophenyl, benzothiophene) to modulate lipophilicity and target binding .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to assess if the free acid enhances cellular uptake or potency .

Validation : Screen analogs against viral proteases or cancer cell lines (e.g., MTT assays) and correlate results with computational docking (e.g., AutoDock Vina) .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

- Low solubility : The thiadiazole and aromatic groups confer hydrophobicity. Use mixed-solvent systems (e.g., DCM/hexane) or vapor diffusion with THF/water for slow crystallization .

- Disorder in thioether linkage : High-resolution X-ray data (collected at synchrotrons) and SHELXL refinement with restraints can resolve rotational flexibility in the thioether moiety .

How do solvent polarity and reaction media affect the compound’s stability during synthesis?

Basic Research Question

- Polar aprotic solvents : DMF or DMSO stabilize intermediates via solvation but may promote ester hydrolysis. Monitor pH and temperature rigorously .

- Protic solvents (ethanol/water) : Ideal for thiol-disulfide equilibria but risk oxidizing thioether linkages. Add antioxidants (e.g., BHT) to suppress oxidative degradation .

What computational tools are suitable for predicting the compound’s metabolic pathways?

Advanced Research Question

- In silico metabolism : Use software like MetaSite or GLORYx to predict cytochrome P450 oxidation sites (e.g., m-tolyl methyl group hydroxylation) or esterase-mediated hydrolysis .

- ADMET profiling : SwissADME or pkCSM can estimate bioavailability, LogP, and toxicity risks (e.g., hepatotoxicity from thiadiazole metabolites) .

How can contradictions in biological activity data between in vitro and in vivo studies be addressed?

Advanced Research Question

- Pharmacokinetic optimization : Modify the ester to a prodrug (e.g., tert-butyl ester) to enhance plasma stability and bioavailability .

- Metabolite identification : Use LC-MS/MS to track active metabolites and correlate in vitro IC₅₀ values with in vivo efficacy .

What strategies validate the purity of the compound for pharmacological studies?

Basic Research Question

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<0.5% area) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

How can the thiadiazole-thioether scaffold be leveraged in metal coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.